GSK2820151 -

GSK2820151

Catalog Number: EVT-1533823
CAS Number:
Molecular Formula: C22H32ClN3O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs
Overview

GSK2820151, also known as I-BET151, is a small-molecule inhibitor targeting bromodomain and extraterminal domain proteins, specifically the bromodomain-containing protein 4. This compound has garnered attention due to its potential therapeutic applications in treating various cancers by modulating gene expression through inhibition of the interaction between bromodomains and acetylated lysines on histones.

Source

GSK2820151 was developed by GlaxoSmithKline as part of their research into selective inhibitors of bromodomain proteins. The compound is part of a broader class of inhibitors that target the bromodomain and extraterminal domain family, which plays a crucial role in regulating gene transcription.

Classification

GSK2820151 is classified as a bromodomain inhibitor, specifically targeting the bromodomain of BRD4, which is implicated in various oncogenic processes. It is also categorized under small-molecule therapeutics due to its chemical structure and mechanism of action.

Synthesis Analysis

Methods

The synthesis of GSK2820151 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a series of reactions that include:

  1. Formation of Isoxazole Rings: The initial step typically involves the formation of an isoxazole ring, which is critical for the biological activity of the compound.
  2. Substituent Modification: Various substituents are introduced to enhance selectivity and potency against the target bromodomain.
  3. Purification and Characterization: After synthesis, the compound undergoes purification using chromatographic techniques followed by characterization through spectroscopic methods like NMR and mass spectrometry to confirm its structure.

Technical Details

The synthetic route often employs methodologies such as:

  • Nucleophilic substitution reactions for introducing functional groups.
  • Cyclization reactions to form the isoxazole core.
  • Late-stage diversification to optimize pharmacological properties.
Molecular Structure Analysis

Structure

GSK2820151 features a complex molecular structure characterized by an isoxazole core linked to various aromatic rings. The precise arrangement allows for effective binding to the bromodomain.

Data

  • Molecular Formula: C16_{16}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 265.31 g/mol
  • Structural Features: The presence of an isoxazole ring contributes significantly to its binding affinity and selectivity for BRD4.
Chemical Reactions Analysis

Reactions

GSK2820151 primarily functions through competitive inhibition, where it competes with acetylated lysines for binding to the bromodomain. This inhibition leads to:

  • Disruption of protein-protein interactions essential for transcriptional activation.
  • Induction of apoptosis in cancer cells by altering gene expression profiles.

Technical Details

The compound's reactivity can be influenced by:

  • pH levels: Affects solubility and stability.
  • Concentration gradients: Determines efficacy in biological assays.
Mechanism of Action

Process

GSK2820151 exerts its effects by binding selectively to the bromodomain of BRD4, preventing it from interacting with acetylated histones. This mechanism leads to:

  1. Altered Gene Expression: Inhibition of BRD4 results in downregulation of oncogenes such as MYC, which are critical in cancer proliferation.
  2. Cell Cycle Arrest and Apoptosis: By modulating transcriptional programs, GSK2820151 can induce cell cycle arrest and promote apoptotic pathways in tumor cells.

Data

Studies have shown that treatment with GSK2820151 can lead to significant reductions in tumor growth in preclinical models, highlighting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in DMSO and other organic solvents; limited aqueous solubility may affect bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the electrophilic nature of certain functional groups within its structure.
Applications

Scientific Uses

GSK2820151 has been explored primarily for its therapeutic potential in oncology. Its applications include:

  • Cancer Treatment: Particularly in hematological malignancies and solid tumors where BRD4 plays a pivotal role in disease progression.
  • Research Tool: Used as a chemical probe in studies investigating bromodomain function and gene regulation mechanisms.

Clinical trials have evaluated GSK2820151's efficacy in various cancer types, contributing valuable insights into its role as a potential therapeutic agent against malignancies driven by aberrant transcriptional regulation mediated by bromodomains.

Properties

Product Name

GSK2820151

Molecular Formula

C22H32ClN3O3

Synonyms

GSK2820151; GSK-2820151; GSK 2820151.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.